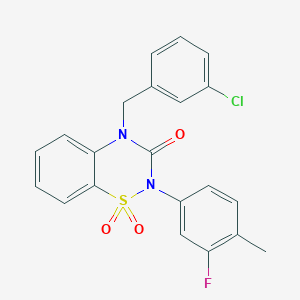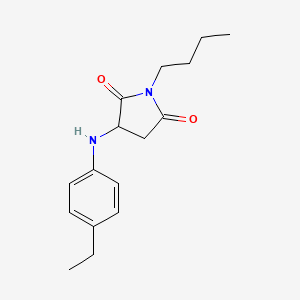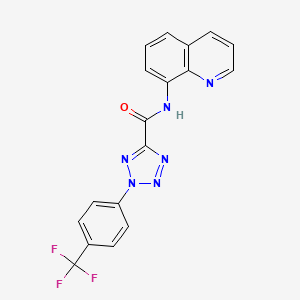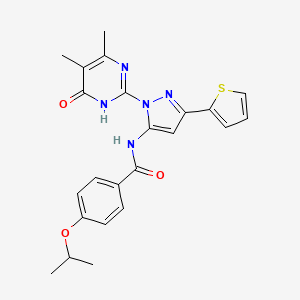![molecular formula C21H17ClN2O5 B2690604 2-(4-chlorophenyl)-8-methoxy-3-(2-methoxyethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione CAS No. 896593-84-3](/img/structure/B2690604.png)
2-(4-chlorophenyl)-8-methoxy-3-(2-methoxyethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorophenyl)-8-methoxy-3-(2-methoxyethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione is a complex organic compound that belongs to the class of heterocyclic compounds known as pyrimidines. These compounds are characterized by a six-membered ring structure containing two nitrogen atoms at positions 1 and 3. The specific structure of this compound includes a chromeno[2,3-d]pyrimidine core, which is further substituted with a 4-chlorophenyl group, an 8-methoxy group, and a 3-(2-methoxyethyl) group. This unique arrangement of functional groups imparts distinct chemical and biological properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-8-methoxy-3-(2-methoxyethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione typically involves multi-step organic reactions. One common method is the cyclization of appropriately substituted precursors. For instance, the synthesis may start with the preparation of a 4-chlorophenyl-substituted chromene derivative, which is then subjected to further functionalization to introduce the methoxy and methoxyethyl groups. The final step often involves cyclization under acidic or basic conditions to form the chromeno[2,3-d]pyrimidine core.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow processes. The choice of solvents, temperature, and reaction time are critical parameters that are carefully controlled to ensure the efficient synthesis of the target compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-chlorophenyl)-8-methoxy-3-(2-methoxyethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3), and are carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or acids, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups onto the phenyl ring, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
2-(4-chlorophenyl)-8-methoxy-3-(2-methoxyethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-(4-chlorophenyl)-8-methoxy-3-(2-methoxyethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors that are critical for the survival and proliferation of certain cells. For example, it may inhibit protein kinases involved in cell signaling pathways, leading to the suppression of cell growth and induction of apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrido[2,3-d]pyrimidines: These compounds share a similar core structure and have been studied for their therapeutic potential.
Pyrimido[4,5-d]pyrimidines: These are isomeric to the target compound and exhibit varied biological activities, including antiproliferative and anti-inflammatory properties.
Purines and Pteridines: Structurally similar to the target compound, these compounds are components of nucleic acids and have significant biological roles.
Uniqueness
2-(4-chlorophenyl)-8-methoxy-3-(2-methoxyethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)-8-methoxy-3-(2-methoxyethyl)chromeno[2,3-d]pyrimidine-4,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O5/c1-27-10-9-24-19(12-3-5-13(22)6-4-12)23-20-17(21(24)26)18(25)15-8-7-14(28-2)11-16(15)29-20/h3-8,11H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGJVXOAOGWPRDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=NC2=C(C1=O)C(=O)C3=C(O2)C=C(C=C3)OC)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[(2-chlorophenyl)(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B2690528.png)
![3-(2-methoxyphenyl)-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)propanamide](/img/structure/B2690529.png)
![N-[2-(tert-butylsulfanyl)ethyl]-4-nitrobenzenesulfonamide](/img/structure/B2690530.png)


![3-(4-cyanophenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]propanamide](/img/structure/B2690535.png)




![Methyl 2-amino-5-[3-(trifluoromethyl)phenyl]benzoate](/img/structure/B2690543.png)
